Welcome to the BenchChem Online Store!
molecular formula C10H11ClN2O3 B1295113 4-(2-Chloro-4-nitrophenyl)morpholine CAS No. 55435-71-7

4-(2-Chloro-4-nitrophenyl)morpholine

Cat. No. B1295113
M. Wt: 242.66 g/mol
InChI Key: ZPKGWYXJULKUEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07476663B2

Procedure details

1.76 g (10.0 mmol) 3-chloro-4-fluoro-1-nitro-benzene are combined with 2.614 ml (30 mmol) morpholine in 5 ml DMF and heated to 105° C. with stirring for 15 min. The reaction mixture is poured into ice water, the resulting precipitate is suction filtered, washed with water and dried at 50° C. in the drying cupboard.
Quantity
1.76 g
Type
reactant
Reaction Step One
Quantity
2.614 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([N+:9]([O-:11])=[O:10])[CH:5]=[CH:6][C:7]=1F.[NH:12]1[CH2:17][CH2:16][O:15][CH2:14][CH2:13]1>CN(C=O)C>[Cl:1][C:2]1[CH:3]=[C:4]([N+:9]([O-:11])=[O:10])[CH:5]=[CH:6][C:7]=1[N:12]1[CH2:17][CH2:16][O:15][CH2:14][CH2:13]1

Inputs

Step One
Name
Quantity
1.76 g
Type
reactant
Smiles
ClC=1C=C(C=CC1F)[N+](=O)[O-]
Step Two
Name
Quantity
2.614 mL
Type
reactant
Smiles
N1CCOCC1
Step Three
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
5 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
105 °C
Stirring
Type
CUSTOM
Details
with stirring for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried at 50° C. in the drying cupboard

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
Smiles
ClC=1C=C(C=CC1N1CCOCC1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.